1-(3-Iodophenyl)cyclopropanecarboxylic acid
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Overview
Description
1-(3-Iodophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H9IO2. It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 3-iodophenyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-iodophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a 3-iodophenyl derivative, followed by carboxylation. One common method involves the use of a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a transition metal catalyst to form the cyclopropane ring. The carboxylic acid group can then be introduced through various carboxylation reactions .
Industrial Production Methods
Industrial production of 1-(3-iodophenyl)cyclopropane-1-carboxylic acid may involve large-scale cyclopropanation and carboxylation processes, optimized for yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
1-(3-Iodophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-iodophenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The cyclopropane ring and carboxylic acid group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The iodine atom can also play a role in halogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
1-(4-Iodophenyl)cyclopropane-1-carboxylic acid: Similar structure but with the iodine atom in the para position.
1-(3-Bromophenyl)cyclopropane-1-carboxylic acid: Similar structure with a bromine atom instead of iodine.
1-(3-Chlorophenyl)cyclopropane-1-carboxylic acid: Similar structure with a chlorine atom instead of iodine.
Uniqueness
1-(3-Iodophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the iodine atom, which can participate in specific interactions and reactions not possible with other halogens. This makes it a valuable compound for studying halogen bonding and other iodine-specific chemistry .
Properties
CAS No. |
124276-85-3 |
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Molecular Formula |
C10H9IO2 |
Molecular Weight |
288.08 g/mol |
IUPAC Name |
1-(3-iodophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9IO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13) |
InChI Key |
SXMQFQMUDWKMMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)I)C(=O)O |
Origin of Product |
United States |
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